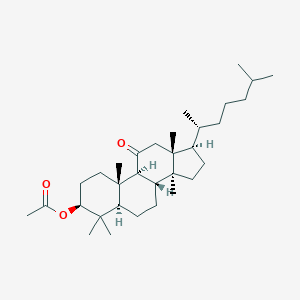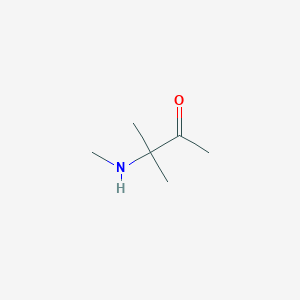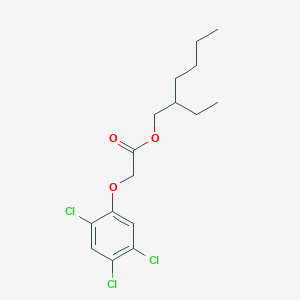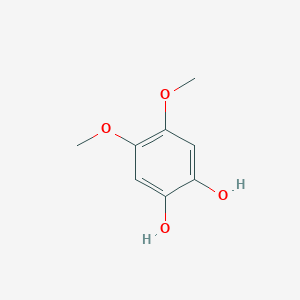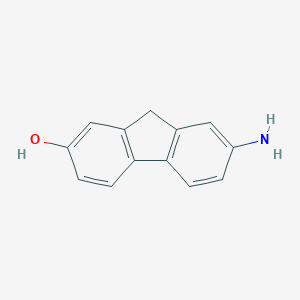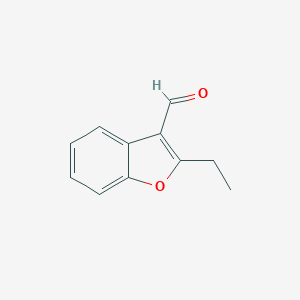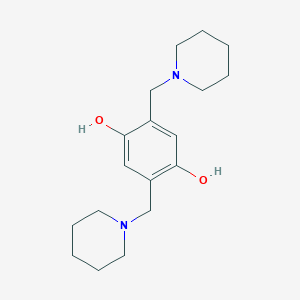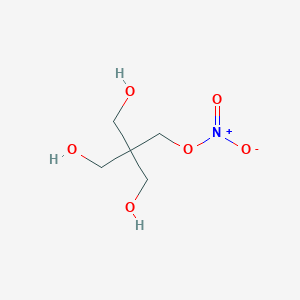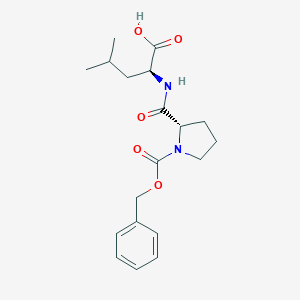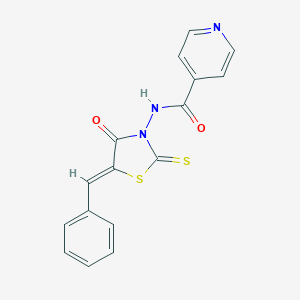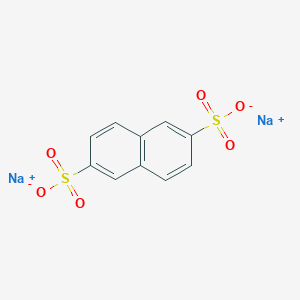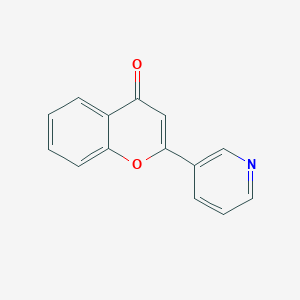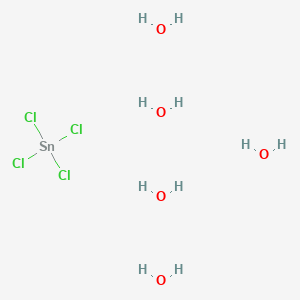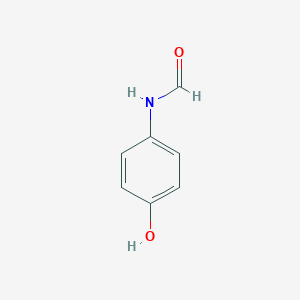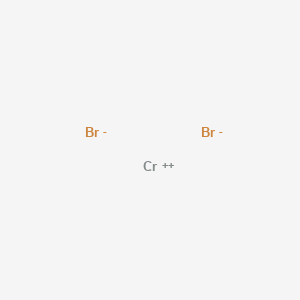
Chromium(II) bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(II) bromide is a chemical compound with the formula CrBr2. It is a dark green crystalline solid that is soluble in water and other polar solvents. Chromium(II) bromide has been extensively studied for its potential applications in various fields, including catalysis, materials science, and organic synthesis.
Applications De Recherche Scientifique
Chromium(II) bromide has been extensively studied for its potential applications in various fields, including catalysis, materials science, and organic synthesis. In catalysis, Chromium(II) bromide has been shown to be an effective catalyst for the reduction of carbonyl compounds and the hydrogenation of alkenes. In materials science, Chromium(II) bromide has been used as a precursor for the synthesis of magnetic nanoparticles and other advanced materials. In organic synthesis, Chromium(II) bromide has been used as a reducing agent for the synthesis of a variety of organic compounds.
Mécanisme D'action
The mechanism of action of Chromium(II) bromide is not well understood, but it is believed to involve the transfer of electrons from the reducing agent to the Chromium(III) ion, resulting in the formation of Chromium(II) bromide and the oxidized form of the reducing agent. The reduced form of Chromium(II) bromide is then able to react with a variety of organic compounds, leading to the formation of new products.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Chromium(II) bromide, but it is believed to be relatively non-toxic and non-carcinogenic. However, it is important to note that Chromium(II) bromide is a strong reducing agent and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Chromium(II) bromide is its high reactivity, which makes it a useful reducing agent in a variety of lab experiments. However, its high reactivity also makes it difficult to handle and store, as it can react with air and moisture. Additionally, Chromium(II) bromide is relatively expensive and not widely available, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on Chromium(II) bromide. One area of interest is the development of new methods for synthesizing Chromium(II) bromide that are more efficient and cost-effective. Another area of interest is the use of Chromium(II) bromide as a catalyst for the synthesis of new materials with unique properties. Additionally, there is potential for the use of Chromium(II) bromide in the development of new drugs and pharmaceuticals, although further research is needed to determine its safety and efficacy.
Méthodes De Synthèse
There are several methods for synthesizing Chromium(II) bromide, including direct reduction of Chromium(III) bromide with a reducing agent such as zinc, magnesium, or lithium, and the reaction of Chromium(II) chloride with hydrogen bromide. The most common method involves the reduction of Chromium(III) bromide with zinc in the presence of hydrobromic acid. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon.
Propriétés
Numéro CAS |
10049-25-9 |
|---|---|
Nom du produit |
Chromium(II) bromide |
Formule moléculaire |
CrBr2 Br2C |
Poids moléculaire |
211.8 g/mol |
Nom IUPAC |
chromium(2+);dibromide |
InChI |
InChI=1S/2BrH.Cr/h2*1H;/q;;+2/p-2 |
Clé InChI |
XZQOHYZUWTWZBL-UHFFFAOYSA-L |
SMILES |
[Cr+2].[Br-].[Br-] |
SMILES canonique |
[Cr+2].[Br-].[Br-] |
Autres numéros CAS |
10049-25-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



